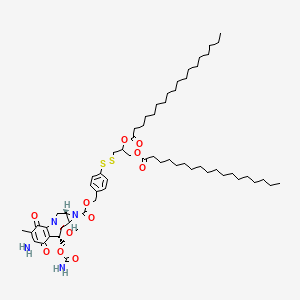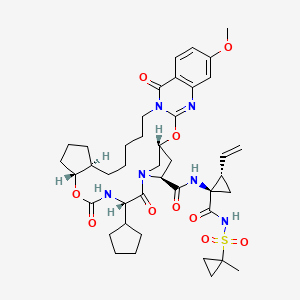
Unii-7YM030A71C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-2748 is a small molecule inhibitor of the nonstructural protein 3 (NS3) protease of the hepatitis C virus. This compound has been developed by Merck & Co., Inc. for the treatment of hepatitis C virus infections . The molecular formula of MK-2748 is C42H56N6O10S, and it has a molecular weight of 836.99 g/mol .
Preparation Methods
The synthesis of MK-2748 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
MK-2748 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: MK-2748 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-2748 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a reference compound for studying protease inhibitors.
Biology: Employed in research on hepatitis C virus replication and inhibition.
Medicine: Investigated for its potential therapeutic effects in treating hepatitis C virus infections.
Industry: Utilized in the development of antiviral drugs and related research
Mechanism of Action
MK-2748 exerts its effects by inhibiting the NS3 protease of the hepatitis C virus. The NS3 protease is essential for the viral replication process, and its inhibition prevents the virus from replicating and spreading . The molecular targets and pathways involved include the NS3/4A protease complex, which is critical for the cleavage of the viral polyprotein .
Comparison with Similar Compounds
MK-2748 is unique among NS3 protease inhibitors due to its specific molecular structure and high potency. Similar compounds include:
Boceprevir: Another NS3 protease inhibitor used in the treatment of hepatitis C virus infections.
Telaprevir: A similar compound with a different molecular structure but targeting the same protease.
Simeprevir: Another NS3/4A protease inhibitor with distinct pharmacokinetic properties
MK-2748 stands out due to its specific binding affinity and efficacy in inhibiting the hepatitis C virus NS3 protease .
Properties
CAS No. |
1193902-95-2 |
|---|---|
Molecular Formula |
C42H56N6O10S |
Molecular Weight |
837.0 g/mol |
IUPAC Name |
(1R,18R,22R,26S,29S)-26-cyclopentyl-N-[(1R,2S)-2-ethenyl-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-7-methoxy-11,24,27-trioxo-2,23-dioxa-4,12,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5(10),6,8-tetraene-29-carboxamide |
InChI |
InChI=1S/C42H56N6O10S/c1-4-27-23-42(27,38(52)46-59(54,55)41(2)18-19-41)45-35(49)32-22-29-24-48(32)37(51)34(26-12-7-8-13-26)44-40(53)58-33-15-10-14-25(33)11-6-5-9-20-47-36(50)30-17-16-28(56-3)21-31(30)43-39(47)57-29/h4,16-17,21,25-27,29,32-34H,1,5-15,18-20,22-24H2,2-3H3,(H,44,53)(H,45,49)(H,46,52)/t25-,27-,29-,32+,33-,34+,42-/m1/s1 |
InChI Key |
HMYVZDWJFQOHCD-XEZGQWAWSA-N |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8 |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


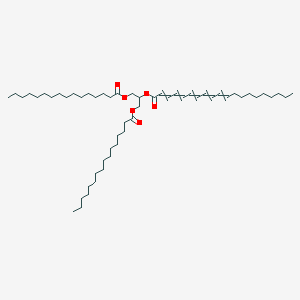
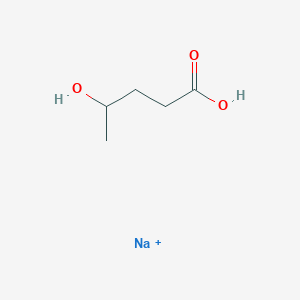
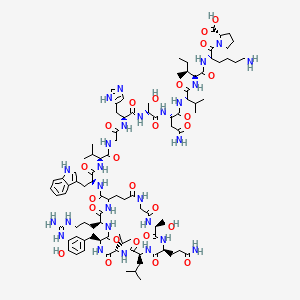
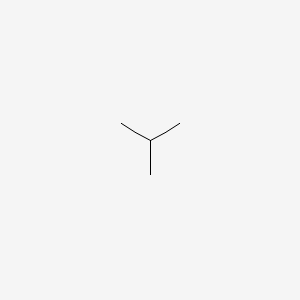
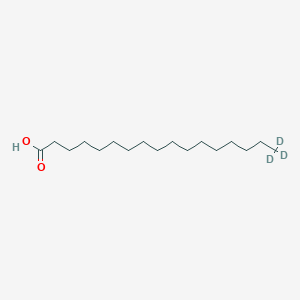
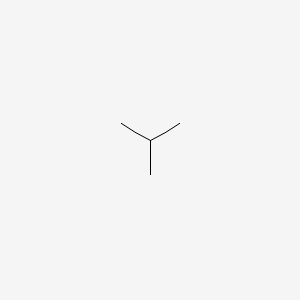
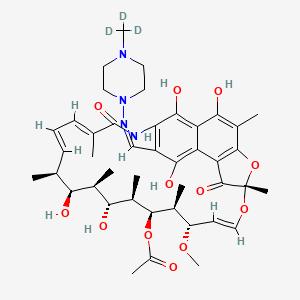
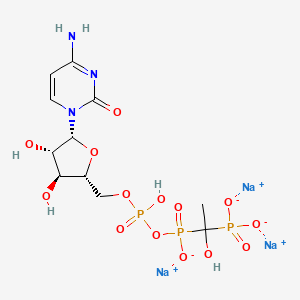
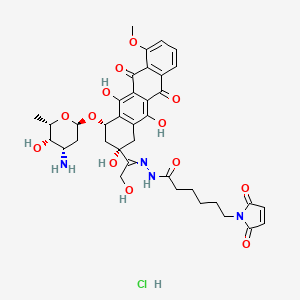
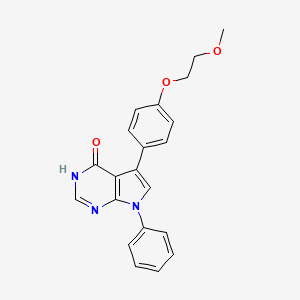
![4-hydroxy-1-[2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815369.png)
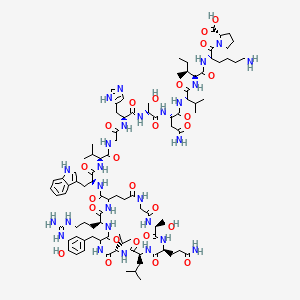
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)
